Home > Products > Screening Compounds P79608 > 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea - 1021114-45-3

1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Catalog Number: EVT-3123335
CAS Number: 1021114-45-3
Molecular Formula: C20H23N7O2
Molecular Weight: 393.451
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dabigatran etexilate

  • Compound Description: Dabigatran etexilate (N-[2-{4-[N-(hexyloxycarbonyl)amidino]phenylaminomethyl}-1-methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-β-alanine ethyl ester) is a selective, reversible, and direct inhibitor of thrombin. It has been clinically developed for the prevention of venous thrombolism and cardioembolic stroke. []
  • Relevance: While not structurally identical to 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, its synthesis involves a key intermediate, 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, which shares a similar pyridyl-amino-propionic acid ethyl ester moiety with the target compound. This structural similarity highlights the potential of these types of compounds in pharmaceutical applications. []
  • Compound Description: This compound is a key intermediate in the synthesis of dabigatran etexilate. []
  • Relevance: This intermediate shares a significant structural similarity with 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, particularly the presence of pyridyl-amino-propionic acid ethyl ester moiety. This suggests a potential relationship in their synthetic pathways or potential applications. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound belongs to a series of benzamide derivatives designed as potent inhibitors of class I histone deacetylases (HDACs). It demonstrates potent inhibitory activity in vitro toward human class I HDAC isoforms and shows antitumor activity in human myelodysplastic syndrome (SKM-1) cell lines. []
  • Relevance: Both this compound and 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea contain a pyridazine ring system. While the substitution patterns and overall structures differ, the shared presence of this heterocycle suggests a potential commonality in their chemical properties or biological activities. []
  • Compound Description: This compound demonstrates promising antiproliferative activity against several human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer). []
  • Relevance: This compound shares the 3-methoxybenzamide moiety with 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea. Additionally, both compounds feature an aminoethyl linker connecting the benzamide group to a heterocyclic system. The presence of these shared structural elements suggests potential similarities in their physicochemical properties or biological activities. []

Properties

CAS Number

1021114-45-3

Product Name

1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

IUPAC Name

1-(3-methoxyphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea

Molecular Formula

C20H23N7O2

Molecular Weight

393.451

InChI

InChI=1S/C20H23N7O2/c1-14-5-3-8-18(23-14)25-19-10-9-17(26-27-19)21-11-12-22-20(28)24-15-6-4-7-16(13-15)29-2/h3-10,13H,11-12H2,1-2H3,(H,21,26)(H2,22,24,28)(H,23,25,27)

InChI Key

CHSUAQLZGZWQIO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.